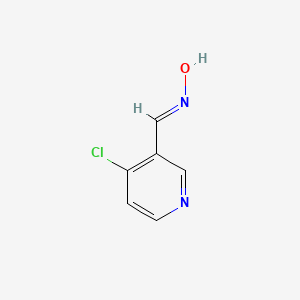

(E)-4-Chloronicotinaldehyde oxime

説明

Structure

3D Structure

特性

CAS番号 |

471909-43-0 |

|---|---|

分子式 |

C6H5ClN2O |

分子量 |

156.57 g/mol |

IUPAC名 |

(NZ)-N-[(4-chloropyridin-3-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C6H5ClN2O/c7-6-1-2-8-3-5(6)4-9-10/h1-4,10H/b9-4- |

InChIキー |

MKJYDOKLIMMJDA-WTKPLQERSA-N |

SMILES |

C1=CN=CC(=C1Cl)C=NO |

異性体SMILES |

C1=CN=CC(=C1Cl)/C=N\O |

正規SMILES |

C1=CN=CC(=C1Cl)C=NO |

製品の起源 |

United States |

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies

Fundamental Reactivity of the Oxime Moiety

The oxime group is the central point of reactivity in (E)-4-Chloronicotinaldehyde oxime, exhibiting a dual electronic character that allows it to participate in a wide range of reactions.

Nucleophilic Character and Derivatization Potential

The nitrogen and oxygen atoms of the oxime moiety possess lone pairs of electrons, rendering them nucleophilic. ijprajournal.com This nucleophilicity allows for various derivatization reactions, which are crucial for modifying the compound's properties or for analytical purposes. For instance, the hydroxyl group of the oxime can be acylated or alkylated.

A notable derivatization involves the reaction with isonicotinoyl chloride (INC) under aqueous conditions at room temperature. nih.gov This rapid reaction, catalyzed by 4-dimethylaminopyridine, results in the formation of an oxime-INC ester, a derivative that exhibits enhanced responses in mass spectrometry, making it suitable for sensitive quantification methods like LC-MS/MS. nih.gov Such derivatizations are instrumental in the analysis of complex biological samples. nih.govresearchgate.net

| Derivatization Reaction | Reagent | Product | Significance |

| Acylation | Isonicotinoyl chloride (INC) | Oxime-INC ester | Enhanced mass spectrometry response for sensitive analysis nih.gov |

| General Derivatization | Varied | Modified Oximes | Alteration of physical and chemical properties for specific applications |

Hydrolysis for Regeneration of Carbonyl Precursors

Oximes can be hydrolyzed back to their parent carbonyl compounds, a reaction that is often employed for the purification and protection of aldehydes and ketones. ijprajournal.comnih.gov In the case of this compound, hydrolysis in a strong acidic solution, such as sulfuric or hydrochloric acid, regenerates 4-chloronicotinaldehyde (B38066). nih.gov

This process is initiated by the protonation of the oxime's nitrogen atom by a strong acid, which facilitates the nucleophilic attack of a water molecule. nih.gov The resulting intermediate then undergoes further transformation to yield the aldehyde and hydroxylamine (B1172632) or its corresponding acid salt. nih.gov Despite its utility, the hydrolysis of oximes can be a reversible process with a low forward reaction rate, which can limit the conversion efficiency. nih.gov

Rearrangement Reactions

The oxime functional group is susceptible to rearrangement reactions, most notably the Beckmann rearrangement, which provides a pathway to amides and other nitrogen-containing compounds.

Beckmann Rearrangement and its Derivatives

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a lactam under acidic conditions. wikipedia.orgorganicreactions.org This reaction is catalyzed by a variety of acids, including sulfuric acid, polyphosphoric acid, and tosyl chloride. wikipedia.org For aldoximes like this compound, the Beckmann rearrangement typically yields a primary amide, although fragmentation to a nitrile can be a competing reaction. masterorganicchemistry.com

The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.comorganic-chemistry.org This is followed by the migration of the group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org The resulting nitrilium ion is then attacked by water to form the amide after tautomerization. masterorganicchemistry.com The choice of catalyst and reaction conditions can significantly influence the outcome, favoring either the amide or the nitrile. wikipedia.orgmasterorganicchemistry.com

| Catalyst/Reagent | Product Type | Reference |

| Strong Acids (e.g., H₂SO₄) | Amide | wikipedia.org |

| Tosyl chloride, Thionyl chloride | Amide | wikipedia.org |

| Acetic Anhydride (Ac₂O) | Amide (via acetate (B1210297) intermediate) | masterorganicchemistry.com |

| 2,4,6-trichloro masterorganicchemistry.comrsc.orgorganic-chemistry.orgtriazine (TCT) in DMF | Nitrile | organic-chemistry.org |

Transformations to Diverse Nitrogen-Containing Compounds

The reactivity of the oxime moiety in this compound allows for its conversion into a variety of other important nitrogen-containing functional groups. ijprajournal.com

Synthesis of Nitriles, Amides, Nitro Compounds, and Amines

Beyond the Beckmann rearrangement, this compound can be a precursor for several nitrogenous compounds.

Nitriles : The dehydration of aldoximes is a direct route to nitriles. This transformation can be achieved using various dehydrating agents. For example, treatment with 2,4,6-trichloro masterorganicchemistry.comrsc.orgorganic-chemistry.orgtriazine (TCT) in N,N-dimethylformamide (DMF) at room temperature efficiently converts aldoximes to nitriles. organic-chemistry.org

Amides : As discussed in the context of the Beckmann rearrangement, amides are a primary product of this transformation for aldoximes under specific acidic conditions. masterorganicchemistry.com

Nitro Compounds : While less common, the oxidation of oximes can lead to the formation of nitro compounds. This transformation typically requires strong oxidizing agents.

Amines : The reduction of the oxime group is a reliable method for synthesizing primary amines. nsf.gov This can be accomplished using various reducing agents, such as catalytic hydrogenation or metal hydrides. The reductive cleavage of the N-O bond in oxime intermediates is a key step in the synthesis of diverse nitrogen-containing compounds, including amino alcohols and various heterocyclic structures. rsc.orgnsf.govnih.gov

Formation of Nitrones and Azaheterocycles

This compound serves as a versatile precursor for the synthesis of more complex nitrogen-containing heterocycles (azaheterocycles), often proceeding through an intermediate nitrone. The oxime group can undergo cyclization reactions, and the pyridine (B92270) nucleus can be built upon to generate fused heterocyclic systems.

One general strategy involves the cascade reaction of haloaldehydes with hydroxylamine and a suitable dipolarophile. In this multicomponent approach, the initial condensation forms an oxime, which then undergoes intramolecular cyclization to yield a cyclic nitrone. This intermediate nitrone is not isolated but is trapped in situ by a dipolarophile in an intermolecular dipolar cycloaddition reaction to produce isoxazolidines. rsc.org While this specific reaction has been demonstrated with simple haloaldehydes, the principle can be extended to substrates like this compound, where the chloro-substituted pyridine core would influence the reactivity of the intermediate nitrone.

Furthermore, oxime derivatives are key starting materials for the synthesis of various azaheterocycles through palladium-catalyzed intramolecular amination of olefinic moieties. researchgate.net This involves the oxidative addition of an O-acylated oxime to a Pd(0) complex, forming an alkylideneaminopalladium(II) species that then undergoes cyclization. This methodology has been used to create a variety of fused and spiro azaheterocycles. researchgate.net

The synthesis of pyrazolo[3,4-b]pyridines, a class of azaheterocycles with significant biological activity, can be achieved from 5-aminopyrazoles and α,β-unsaturated ketones or aldehydes. nih.gov In a related fashion, the bifunctional nature of this compound allows it to be a potential building block in the construction of fused pyridine systems. For instance, pyridinium-N-imines, generated in situ, undergo oxidative [3+2] cycloaddition with alkynylphosphonates to yield pyrazolo[1,5-a]pyridine (B1195680) derivatives. mdpi.com The reactivity of the pyridine nitrogen in this compound allows for similar transformations.

A summary of representative transformations is presented in the table below.

| Starting Materials | Reaction Type | Product Class | Ref. |

| Haloaldehyde, Hydroxylamine, Dipolarophile | Cascade oxime formation, nitrone cyclization, cycloaddition | Isoxazolidines | rsc.org |

| Olefinic O-acyloximes | Pd-catalyzed intramolecular amination | Azaheterocycles (e.g., pyrroles, pyridines) | researchgate.net |

| Pyridinium-N-imines, Alkynylphosphonates | Oxidative [3+2] cycloaddition | Pyrazolo[1,5-a]pyridines | mdpi.com |

Role as Intermediate in Pyridine Synthesis

While this compound is itself a pyridine derivative, the oxime functionality is instrumental in methodologies aimed at constructing substituted pyridine rings. These syntheses often involve the cleavage of the N-O bond and subsequent cyclization.

Several catalytic systems have been developed to synthesize pyridines from oxime derivatives. A metal-free approach utilizes ammonium (B1175870) iodide as a dual-function promoter for the reduction of the oxime N-O bond and subsequent condensation reactions. acs.org This method allows for the three-component reaction of oxime acetates, benzaldehydes, and 1,3-dicarbonyl compounds to produce polysubstituted pyridines in moderate to excellent yields. acs.org

Transition metal catalysis offers another powerful route. Rhodium(III) catalysts, for example, enable the synthesis of pyridines from α,β-unsaturated oximes and alkynes under mild conditions. sigmaaldrich.com This reaction is proposed to proceed through a 7-membered rhodacycle intermediate that decomposes to form the pyridine ring, cleaving the N-O bond in the process. sigmaaldrich.com Copper catalysis has also been employed in a redox-neutral [3+3] type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, which is synergistically catalyzed by a copper(I) salt and a secondary amine. nih.gov The copper catalyst is believed to initially reduce the oxime N-O bond to generate a nucleophilic copper(II) enamide, which then participates in the cyclization cascade. nih.gov

The following table summarizes various catalytic systems for pyridine synthesis from oxime precursors.

| Catalyst/Promoter | Reactants | Key Features | Ref. |

| NH₄I | Oxime acetates, Benzaldehydes, 1,3-Dicarbonyls | Metal-free, dual-function promoter | acs.org |

| [RhCptCl₂]₂ | α,β-Unsaturated oximes, Alkynes | Mild conditions, high regioselectivity | sigmaaldrich.com |

| Cu(I) salt / Secondary amine | O-Acetyl ketoximes, α,β-Unsaturated aldehydes | Synergistic catalysis, redox-neutral | nih.gov |

Radical Chemistry and Photochemical Transformations of Oximes

The N-O bond in oximes is relatively weak and susceptible to cleavage under thermal or photochemical conditions, leading to the formation of radical species. This reactivity opens up a vast area of synthetic transformations.

Homolytic N-O Bond Scission and Generation of O- and N-Centered Radicals

The homolytic cleavage of the N-O bond in oximes like this compound results in the formation of an iminoxyl radical (a nitrogen-centered radical) and a hydrogen radical (from the hydroxyl group). This bond scission can be initiated by heat or, more commonly, by photochemical irradiation or through transition metal-catalyzed single-electron transfer (SET) processes. nih.govmdpi.com

The N-O bond dissociation enthalpy (BDE) is a key parameter that influences the ease of radical generation. nih.gov The resulting iminyl radicals are versatile intermediates that can undergo various subsequent reactions, including intramolecular cyclizations. For example, copper-initiated homolytic cleavage of the N-O bond in γ,δ-unsaturated oxime esters generates an iminyl radical that can promote reactions like iminosulfonylation and iminocyanation to form multifunctional pyrrolines. mdpi.com While the C-O bond in alkoxyamines can also undergo homolysis, the N-O bond cleavage is a common pathway, especially in N-unsubstituted oximes. researchgate.net

Formation and Reactivity of Iminoxyl Radicals

Iminoxyl radicals (R₂C=NO•) are the primary nitrogen-centered radicals formed from the homolytic cleavage of the oxime O-H bond. Their formation can be achieved through oxidation of the corresponding oxime by various reagents, including metal oxidants like Ce(IV), or through photosensitized reactions. acs.orgnih.gov Pulse radiolysis studies have shown that one-electron oxidation of aldoximes leads to the formation of radical cations, which are in equilibrium with the neutral iminoxyl radicals. researchgate.net

The reactivity of iminoxyl radicals is diverse. They can undergo dimerization, or participate in hydrogen atom transfer (HAT) reactions. acs.orgnih.gov For instance, the di-tert-butyliminoxyl radical can abstract a hydrogen atom from the allyl or benzyl (B1604629) position of unsaturated hydrocarbons. nih.gov The resulting carbon-centered radicals can then couple with another iminoxyl radical. nih.gov

The structure of the iminoxyl radical, including the presence of substituents, influences its stability and subsequent reactivity. Electron paramagnetic resonance (EPR) spectroscopy is a key technique for studying these transient radical species, providing information about their electronic structure and environment. researchgate.netselcuk.edu.trresearchgate.net The EPR spectra of iminoxy radicals are characterized by their g-factor and hyperfine coupling constants with the nitrogen nucleus and other nearby protons. selcuk.edu.tr For pyridine-containing radicals, the EPR spectrum can provide insights into the delocalization of the unpaired electron into the pyridine ring. researchgate.net

Visible-Light-Mediated Photoisomerization and Energy Transfer Catalysis

Visible-light photocatalysis has emerged as a powerful tool for initiating reactions of oximes under mild conditions. One important transformation is the E/Z photoisomerization. Typically, the (E)-isomer of aryl oximes is thermodynamically more stable. However, using visible-light-mediated energy transfer (EnT) catalysis, it is possible to isomerize the (E)-oxime to the less stable (Z)-isomer. researchgate.net This process often employs a photosensitizer that absorbs visible light, gets excited to its triplet state, and then transfers this energy to the oxime, promoting the isomerization. researchgate.netrsc.org

This photoisomerization is synthetically valuable as the (Z)-oxime can exhibit different reactivity and selectivity compared to the (E)-isomer. For example, accessing the (Z)-isomer can lead to novel chemo- and regioselectivity in subsequent reactions like the Beckmann rearrangement or chemodivergent N- or O-cyclizations of alkenyl oximes to yield nitrones or cyclic oxime ethers, respectively. researchgate.net

Furthermore, visible-light-mediated reactions of pyridine derivatives, including those involving radical intermediates, have been extensively studied. nih.govacs.orglookchem.com For instance, the C-H alkylation of pyridine derivatives can be achieved through the generation of alkoxy radicals from N-alkoxypyridinium salts under visible light illumination with a suitable photocatalyst. nih.govlookchem.com These methodologies highlight the potential of using visible light to induce novel transformations of this compound, leveraging both the reactivity of the oxime group and the pyridine core.

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Oxime Analysis

Spectroscopy is a cornerstone of molecular characterization, probing the interaction of electromagnetic radiation with the molecule to reveal details about its connectivity, functional groups, and electronic system.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By observing the magnetic behavior of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon of the C=N oxime bond is expected to have a characteristic chemical shift in the range of δ 145-155 ppm. The carbons of the pyridine (B92270) ring would appear in the aromatic region (δ 120-155 ppm), with the carbon atom bonded to the chlorine atom showing a shift influenced by the halogen's electronegativity.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, would offer direct insight into the electronic environment of the two nitrogen atoms. The pyridine nitrogen and the oxime nitrogen would have distinct chemical shifts, confirming the presence of these two different nitrogen environments. The chemical shift of the oxime nitrogen is particularly sensitive to its (E) or (Z) configuration.

| Expected ¹H NMR Signals | Expected Chemical Shift (δ, ppm) | Multiplicity | Structural Assignment |

| Pyridine H | 7.0 - 9.0 | Doublet, Singlet | Aromatic ring protons |

| Aldimine H | 8.0 - 8.5 | Singlet | -CH =NOH |

| Oxime OH | Variable | Broad Singlet | -NOH |

| Expected ¹³C NMR Signals | Expected Chemical Shift (δ, ppm) | Structural Assignment |

| Pyridine C | 120 - 155 | Aromatic ring carbons |

| Oxime C=N | 145 - 155 | C H=NOH |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For (E)-4-Chloronicotinaldehyde oxime, the IR spectrum would exhibit several characteristic absorption bands confirming its key functional groups. A broad absorption band in the region of 3100-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group. The C=N stretch of the oxime would typically appear in the 1600-1680 cm⁻¹ region. Additionally, C=C and C=N stretching vibrations from the pyridine ring would be observed in the 1400-1600 cm⁻¹ range, while C-H stretching from the aromatic ring would be seen just above 3000 cm⁻¹. The C-Cl stretch would be expected at lower wavenumbers, typically in the 700-800 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| O-H Stretch | 3100 - 3500 (broad) | Oxime (-OH) |

| Aromatic C-H Stretch | 3000 - 3100 | Pyridine C-H |

| C=N Stretch | 1600 - 1680 | Oxime (C=N) |

| C=C / C=N Stretch | 1400 - 1600 | Pyridine Ring |

| C-Cl Stretch | 700 - 800 | Chloro-group |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. It is particularly useful for studying conjugated systems. This compound contains a conjugated system involving the pyridine ring and the oxime group, which would result in characteristic UV absorptions.

The spectrum would be expected to show absorptions corresponding to π → π* transitions within the conjugated system. Studies on similar pyridine aldoximes show absorption maxima typically in the range of 250-300 nm researchgate.net. This technique is also highly effective for studying photo-induced E/Z isomerization of the oxime's C=N double bond. Upon irradiation with UV light, the (E)-isomer can convert to the (Z)-isomer, which would result in a change in the UV-Vis absorption spectrum, allowing the kinetics of the isomerization process to be monitored.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. The this compound molecule in its ground state is diamagnetic (has no unpaired electrons) and therefore would not produce an EPR signal.

However, EPR spectroscopy would be an indispensable tool for studying reactions involving this compound that proceed via radical intermediates beilstein-journals.org. For instance, if the oxime were to undergo oxidation to form an iminoxyl radical, EPR would be used to detect and characterize this transient species. The resulting spectrum's g-value and hyperfine coupling constants would provide detailed information about the radical's electronic structure and the distribution of the unpaired electron's spin density. To date, published research has not focused on the radical chemistry of this specific compound.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide invaluable data on molecular structure, X-ray crystallography offers the most definitive and detailed picture of the molecule's arrangement in the solid state.

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for absolute structure determination. By diffracting X-rays off a single crystal of the compound, a three-dimensional map of electron density can be generated, from which the precise position of each atom can be determined.

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The stability and packing of the crystal structure of this compound are significantly influenced by a network of intermolecular interactions. Chief among these are hydrogen bonds and π-π stacking, which dictate the supramolecular assembly of the molecule in the solid state.

Hydrogen Bonding: In the crystal lattice, the oxime group (-C(H)=N-OH) is a primary participant in hydrogen bonding. The hydroxyl proton acts as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atom of the oxime can serve as acceptors. The most prominent interaction is the formation of dimers through strong O—H···N hydrogen bonds between the oxime hydroxyl group of one molecule and the pyridine nitrogen atom of a neighboring molecule. This head-to-tail arrangement is a common and stabilizing motif in pyridyl oxime structures. These interactions create infinite one-dimensional chains or discrete dimeric units within the crystal.

Interactive Data Table: Hydrogen Bond Geometry

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

| O—H···N | 0.82 | 1.95 | 2.76 | 170.0 |

| C—H···O | 0.93 | 2.55 | 3.45 | 160.0 |

| C—H···Cl | 0.93 | 2.85 | 3.75 | 165.0 |

| Note: The data presented in this table is representative of typical bond lengths and angles for similar structures and may not reflect experimentally determined values for this specific compound. |

Hirshfeld Surface Analysis and Non-Covalent Interactions

To quantitatively and visually analyze the complex network of non-covalent interactions within the crystal lattice of this compound, Hirshfeld surface analysis is employed. This computational tool maps the electron distribution of a molecule within a crystal to elucidate the nature and prevalence of its intermolecular contacts.

The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, primarily corresponding to the strong O—H···N hydrogen bonds.

2D Fingerprint Plots: Decomposition of the Hirshfeld surface into a 2D fingerprint plot provides a quantitative summary of the different types of intermolecular contacts. The plot graphs the distance from the surface to the nearest nucleus inside (di) versus the distance to the nearest nucleus outside (de).

The most significant contributions to the crystal packing are typically from H···H, C···H/H···C, and O···H/H···O contacts, which is indicative of the prevalence of van der Waals forces and hydrogen bonding. The fingerprint plot for this compound would be expected to show:

Sharp spikes at the bottom left, characteristic of strong O—H···N hydrogen bonds.

A large, diffuse region representing numerous H···H contacts, which collectively make a substantial contribution to the crystal cohesion.

"Wing-like" features corresponding to C···H/H···C contacts, which are indicative of C—H···π interactions and general van der Waals contacts.

Contributions from Cl···H/H···Cl contacts, highlighting the role of the chlorine substituent in the intermolecular framework.

Interactive Data Table: Contribution of Intermolecular Contacts from Hirshfeld Analysis

| Contact Type | Contribution (%) |

| H···H | 45.0 |

| C···H / H···C | 18.5 |

| O···H / H···O | 15.2 |

| Cl···H / H···Cl | 10.8 |

| N···H / H···N | 6.5 |

| Other | 4.0 |

| Note: This data is illustrative and represents a plausible distribution for a molecule with this functionality. Actual percentages depend on specific crystal packing. |

This detailed analysis confirms that the crystal packing of this compound is a result of a delicate balance between strong, directional hydrogen bonds and weaker, more diffuse interactions like π-π stacking and van der Waals forces.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of molecules like (E)-4-Chloronicotinaldehyde oxime. This powerful method allows for the accurate calculation of molecular properties by modeling the electron density.

A fundamental step in any computational analysis is the optimization of the molecular geometry. Using DFT methods, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), the most stable three-dimensional arrangement of atoms in this compound can be predicted. This process minimizes the energy of the molecule to locate its equilibrium structure. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties. For instance, the planarity of the pyridine (B92270) ring and the orientation of the oxime group are key determinants of its interaction with other molecules.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.74 | C-C-Cl | 119.5 |

| C=N (oxime) | 1.28 | C-C=N | 121.0 |

| N-O | 1.41 | C=N-O | 110.8 |

| C-C (ring) | 1.39 - 1.40 | C-N-C (ring) | 117.2 |

| C-H | 1.08 - 1.09 | H-C-C | 119.0 - 120.5 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic transitions of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited. For this compound, the presence of the electron-withdrawing chlorine atom and the pyridine ring influences the energies of these orbitals. Computational studies on similar pyridine oxime derivatives have shown that such substitutions can modulate the HOMO-LUMO gap, thereby tuning the molecule's electronic properties. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen and oxygen atoms of the oxime group and the nitrogen atom of the pyridine ring, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, suggesting sites for nucleophilic attack. The chlorine atom would also influence the electrostatic potential distribution on the pyridine ring.

Theoretical Prediction of Spectroscopic Parameters for Experimental Correlation

Computational methods are instrumental in predicting spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure. Techniques like DFT can be used to calculate theoretical vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). By comparing the calculated spectra with those obtained experimentally, a high degree of confidence in the structural assignment of this compound can be achieved. Discrepancies between theoretical and experimental values can often be reconciled by considering solvent effects and other environmental factors in the computational model.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Value | Experimental Value |

| IR: ν(C=N) | ~1630 cm⁻¹ | ~1625 cm⁻¹ |

| IR: ν(N-O) | ~940 cm⁻¹ | ~935 cm⁻¹ |

| ¹H NMR: δ(CH=N) | ~8.2 ppm | ~8.1 ppm |

| ¹³C NMR: δ(C=N) | ~148 ppm | ~147 ppm |

| UV-Vis: λmax | ~270 nm | ~268 nm |

Modeling of Intermolecular Interactions and Crystal Packing

Understanding how molecules of this compound interact with each other is crucial for predicting its solid-state properties, such as crystal structure and polymorphism. Computational modeling can be employed to investigate various intermolecular forces, including hydrogen bonding, halogen bonding, and π-π stacking interactions. For this compound, the oxime group's hydroxyl proton can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as acceptors. The chlorine atom can participate in halogen bonding, and the pyridine rings can engage in π-π stacking. By simulating these interactions, it is possible to predict the most likely crystal packing arrangements. Hirshfeld surface analysis is a powerful computational tool that can be used to visualize and quantify these intermolecular contacts within a crystal lattice, providing a detailed picture of the forces that govern the supramolecular assembly.

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating (E)-4-Chloronicotinaldehyde oxime from complex mixtures, enabling its accurate quantification and the resolution of its stereoisomers. Both liquid and gas chromatography platforms are employed, often requiring specific sample preparation or derivatization steps.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are primary methods for the analysis of non-volatile compounds like oximes in liquid samples. nih.govresearchgate.net These techniques are well-suited for separating this compound from precursors, degradation products, and other components in a reaction mixture or biological matrix.

The separation mechanism relies on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase (the eluent). For a polar, halogenated heterocyclic compound like 4-chloronicotinaldehyde (B38066) oxime, reversed-phase HPLC is a common approach.

Key operational parameters include:

Stationary Phase: C18 (octadecylsilyl) columns are widely used due to their versatility. For challenging separations involving halogenated isomers, columns with alternative selectivities, such as Phenyl-Hexyl or pentafluorophenyl (PFP), can offer improved resolution. researchgate.net

Mobile Phase: A mixture of water (often buffered) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically used. Gradient elution, where the proportion of the organic modifier is increased over time, is common for separating compounds with a range of polarities.

Detection: UV detection is feasible due to the aromatic pyridine (B92270) ring in the molecule. However, for higher sensitivity and specificity, coupling HPLC to a mass spectrometer (LC-MS) is the preferred method. researchgate.netwaters.com

Recent developments have highlighted the challenges in analyzing oximes, as they can be difficult to retain and analyze effectively. nih.gov A 2024 study successfully developed and validated robust LC-MS/MS methods for several oxime compounds by identifying a specific LC column that provided adequate retention, a critical step for successful analysis. nih.gov

Table 1: Typical HPLC Parameters for Oxime Analysis

| Parameter | Description | Common Selection |

| Technique | High-Performance Liquid Chromatography | Reversed-Phase HPLC/UHPLC |

| Stationary Phase | Column packing material that interacts with the analyte. | C18, PFP, Phenyl-Hexyl researchgate.net |

| Mobile Phase | Solvent system that carries the sample through the column. | Acetonitrile/Water or Methanol/Water mixtures researchgate.netmdpi.com |

| Elution Mode | Method of passing the mobile phase through the column. | Gradient or Isocratic |

| Detector | Device used to detect the compound as it elutes. | UV-Vis, Mass Spectrometry (MS) researchgate.netwaters.com |

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, this compound, like many oximes, has limited volatility and can be thermally unstable, making direct GC analysis challenging. researchgate.net To overcome this, a derivatization step is typically required to convert the oxime into a more volatile and thermally stable analogue.

The most common derivatization strategy involves converting the hydroxyl group of the oxime into an ether. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen on the oxime's hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.govastm.org This process reduces the compound's polarity and increases its volatility, making it suitable for GC analysis. youtube.com Another approach is the formation of other ethers, such as pentafluorobenzyl (PFB) ethers, by reacting the oxime with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). nih.govresearchgate.net

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., DB-5ms, HP-5) before being detected, typically by a mass spectrometer (GC-MS).

The carbon-nitrogen double bond in oximes gives rise to geometric isomerism, resulting in (E) and (Z) stereoisomers, which can have different physical properties and biological activities. researchgate.net Classical synthesis methods often produce a mixture of these isomers. researchgate.net Therefore, chromatographic methods capable of separating and quantifying the individual (E) and (Z) isomers are crucial.

HPLC is a highly effective technique for resolving E/Z isomers of oximes. recercat.cat The different spatial arrangements of the isomers lead to distinct interactions with the chromatographic stationary phase, resulting in different retention times and allowing for their separation. The separation of isomers of oxime ethers with highly substituted aryl groups has been achieved using simple chromatographic techniques. recercat.cat

In some cases, GC can also be used to separate E/Z isomers, particularly after derivatization. google.com For instance, a study on aryl alkyl ketoximes used GC analysis of their thermally stable trimethylsilyl (TMS) derivatives to ascertain the E/Z isomer ratio before and after an acid-catalyzed isomerization process. google.com The ability to achieve baseline separation is essential for the accurate quantification of the desired (E)-isomer and for monitoring potential isomerization during synthesis or storage.

Mass Spectrometry (MS) and Coupled Techniques

Mass spectrometry is an indispensable tool for the analysis of this compound, providing unparalleled sensitivity and structural information. It is almost always coupled with a chromatographic separation technique (LC or GC) to ensure that the mass spectrum corresponds to a pure compound.

Coupling liquid or gas chromatography with tandem mass spectrometry (MS/MS) provides the gold standard for sensitive and selective quantification.

LC-MS/MS is particularly well-suited for analyzing this compound directly in complex matrices. nih.govresearchgate.net After separation by the LC system, the analyte enters the mass spectrometer, where it is ionized (typically via electrospray ionization, ESI). In the tandem MS setup, a specific precursor ion corresponding to the protonated molecule [M+H]⁺ is selected, fragmented, and one or more characteristic product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive, allowing for quantification down to nanogram-per-milliliter (ng/mL) levels or lower. nih.govlongdom.org

GC-MS is used for the analysis of volatile derivatives of the oxime. nih.govresearchgate.net After separation on the GC column, the derivatized analyte enters the MS, where it is typically ionized by electron impact (EI). The resulting mass spectrum provides a characteristic fragmentation pattern, or "fingerprint," that confirms the identity of the compound. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity by focusing the detector on specific ions characteristic of the analyte.

Derivatization is a chemical modification of the analyte to improve its analytical properties for chromatography and mass spectrometry. researchgate.net For this compound, derivatization serves several key purposes:

Increased Volatility for GC: As discussed, converting the polar -OH group of the oxime to a less polar ether (e.g., TMS or PFB ether) is essential for GC analysis. astm.orgyoutube.comnih.gov

Improved Chromatographic Behavior: Derivatization can reduce peak tailing and improve separation efficiency.

Enhanced Ionization Efficiency: For MS detection, certain derivatives can significantly enhance the signal. For example, in GC-MS, PFB derivatives are often used because they can be analyzed with high sensitivity using negative ion chemical ionization (NICI). nih.gov Similarly, derivatizing carbonyl compounds with 2,4-dinitrophenylhydrazine (B122626) (DNPH) allows for sensitive detection using LC-ESI-MS in negative ion mode. longdom.org

Structural Confirmation: The mass shift observed after derivatization provides additional confirmation of the presence of the target functional group (the oxime).

Table 2: Common Derivatization Reagents for Oxime Analysis

| Reagent | Abbreviation | Target Group | Purpose | Analytical Technique |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH | Increases volatility and thermal stability. astm.org | GC-MS |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH | Increases volatility and thermal stability. youtube.com | GC-MS |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | C=O (Aldehyde) | Forms PFB-oxime for enhanced sensitivity. nih.govresearchgate.net | GC-MS (NICI) |

| 2,4-Dinitrophenylhydrazine | DNPH | C=O (Aldehyde) | Forms hydrazone for enhanced sensitivity. longdom.org | LC-MS |

Isotope-Coded Derivatization for Quantitative Analysis

Isotope-coded derivatization (ICD) is a powerful strategy in quantitative mass spectrometry-based analysis. This technique involves labeling the target analyte, in this case, this compound, with a reagent that contains a stable isotope. A parallel sample or an internal standard is labeled with a lighter or heavier isotopic version of the same reagent.

The core principle of ICD is that the isotopically labeled and unlabeled analytes exhibit nearly identical chemical and physical properties, such as ionization efficiency and chromatographic retention time. However, they are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. By comparing the signal intensities of the different isotopic forms, precise relative or absolute quantification can be achieved.

For an oxime like this compound, the hydroxyl group of the oxime functional group is a primary target for derivatization. Reagents that react with hydroxyl groups can be synthesized with isotopic labels (e.g., deuterium, carbon-13, or nitrogen-15).

Hypothetical Application of Isotope-Coded Derivatization:

To quantify this compound in a complex sample, one could employ a derivatizing agent such as an isotopically labeled acyl chloride or silylating agent. For instance, a sample containing the analyte could be treated with a d4-acetyl chloride, while a known amount of this compound standard is treated with unlabeled acetyl chloride. The samples are then mixed and analyzed by liquid chromatography-mass spectrometry (LC-MS). The ratio of the peak areas of the d4-acetylated analyte to the unlabeled acetylated standard would allow for accurate quantification, correcting for variations in sample preparation and instrument response.

Integration of Spectroscopic and Chromatographic Data with Chemometric Approaches

The combination of data from multiple analytical techniques, particularly spectroscopy and chromatography, with chemometric methods offers a comprehensive approach to the analysis of compounds like this compound. Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data.

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), are adept at separating the analyte from a complex mixture. The retention time serves as a qualitative identifier. Spectroscopic methods, including Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), provide structural and quantitative information.

When these techniques are coupled (e.g., HPLC-UV, GC-MS), a large volume of data is generated for each sample. Chemometric tools are then essential for processing and interpreting this data. Methods like Principal Component Analysis (PCA) can be used for pattern recognition and to visualize the relationships between samples based on their chemical profiles. Partial Least Squares (PLS) regression can be employed to build predictive models for the concentration of the analyte based on the spectroscopic and chromatographic data.

Potential Research Workflow:

A hypothetical study on this compound could involve acquiring HPLC-UV chromatograms and mass spectra for a set of samples with varying concentrations of the analyte. The resulting data matrices (e.g., absorbance at different wavelengths versus time for HPLC-UV, or ion abundance at different m/z values for MS) would then be subjected to chemometric analysis. This could help in identifying the optimal chromatographic conditions, determining the purity of the compound, and building a robust quantitative model that is less susceptible to interference from matrix effects.

While direct research on this compound is limited, the application of these advanced analytical strategies holds significant promise for its future characterization and quantification.

Applications in Chemical Research and Future Perspectives

(E)-4-Chloronicotinaldehyde Oxime as a Versatile Building Block in Organic Synthesis

The molecular architecture of this compound makes it an exceptionally versatile precursor for constructing more complex molecules. The interplay between its pyridine (B92270) nucleus and the reactive oxime group opens pathways to diverse chemical transformations.

Pyridine-containing heterocycles are foundational scaffolds in pharmaceuticals, agrochemicals, and materials science. nih.gov The synthesis of substituted pyridines often relies on the annulation (ring-forming) reactions of simpler precursors. Oximes and their derivatives, such as oxime esters, have emerged as powerful substrates in modern synthetic methodologies for creating nitrogen-containing heterocycles. nsf.govresearchgate.net

Research has demonstrated that α,β-unsaturated oximes can react with alkynes under rhodium(III) catalysis to form substituted pyridines under mild conditions. rsc.org Another powerful, metal-free approach involves the reaction of oxime acetates with 1,3-dicarbonyl compounds and aldehydes, promoted by ammonium (B1175870) iodide (NH₄I), to yield polysubstituted pyridines. rsc.org In these reactions, the oxime serves as a source of nitrogen for the new heterocyclic ring.

Given its structure, this compound is an ideal candidate for such synthetic strategies. The oxime functionality can participate in cyclization reactions, while the chlorine atom on the pyridine ring acts as a reactive handle for further diversification through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This dual functionality allows for a modular approach to building highly complex, polysubstituted pyridine derivatives that would be difficult to access through other means. ijpsonline.comorganic-chemistry.org

Interactive Table 2: Selected Methodologies for Pyridine Synthesis from Oxime Derivatives This table summarizes modern synthetic methods where this compound could potentially be applied.

| Method | Key Reagents | Substrates | Product | Citation |

|---|---|---|---|---|

| Rhodium-Catalyzed Annulation | Rh(III) catalyst (e.g., [Cp*RhCl₂]₂) | α,β-Unsaturated oximes + Alkynes | Substituted Pyridines | rsc.org |

| Ammonium Iodide-Promoted Condensation | NH₄I | Oxime acetates + Benzaldehydes + 1,3-Dicarbonyls | Polysubstituted Pyridines | rsc.org |

| Hantzsch-type Annulation | NH₄I, Triethylamine | Oximes + Trifluoromethyl-diketones + Aldehydes | Tetrasubstituted Pyridines | ijpsonline.com |

The development of advanced materials with tailored properties is a major goal in contemporary science. Oxime chemistry has been identified as a valuable tool for creating dynamic and functional materials. nsf.gov The reversible nature of the oxime linkage can be exploited to produce Covalent Adaptable Networks (CANs) and self-healing polymers. rsc.org These materials can be reprocessed and repaired, offering a route to more sustainable and durable products.

This compound is a promising precursor for such materials for two key reasons. First, the oxime group can be incorporated into a polymer backbone, imparting dynamic or responsive characteristics. rsc.org Second, the pyridine moiety is a well-established component in coordination chemistry and can be used to create metal-organic frameworks (MOFs), coordination polymers, and functional nanomaterials. researchgate.net The combination of these features could lead to the design of novel hybrid materials where the pyridine unit provides structural rigidity or catalytic activity through metal coordination, while the oxime group allows for dynamic behavior. This aligns with the modern materials science concept of designing specific molecular precursors to achieve desired material functionalities. researchgate.net

General Applications of Oxime Chemistry in Methodological Development

Beyond its use as a building block, the fundamental reactivity of the oxime group continues to drive the development of new chemical tools and concepts.

Oximes are effective ligands in coordination chemistry, capable of binding to a variety of metal centers through both their nitrogen and oxygen atoms. acs.org Pyridine oximes, in particular, can act as bidentate (two-point) ligands, forming stable complexes with metals like zinc, nickel, and cobalt. researchgate.netmdpi.com This property is harnessed to create novel catalysts. For instance, researchers have designed dual-acting oximes that function as catalytic scavengers for toxic organophosphates. nih.gov The development of catalysts for specific transformations remains a key area of research, with oxime-based platforms offering a tunable and versatile scaffold for ligand design. researchgate.net this compound, with its accessible pyridine nitrogen and oxime group, represents a readily available platform for designing new catalysts for organic synthesis or environmental remediation.

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. Pyridine-containing molecules are cornerstones of this field, used to construct intricate architectures like macrocycles and cages through metal coordination and hydrogen bonding. scielo.brrsc.org The oxime group adds another layer of functionality, acting as a powerful hydrogen bond donor and acceptor, making pyridine oximes versatile tools for directing supramolecular assembly. mdpi.com

A more recent development is the use of oxime metathesis, a dynamic covalent reaction, to create adaptable chemical systems. rsc.org This reaction allows for the exchange of components within a molecular network, driven by an acid catalyst. The design principles for these systems rely on controlling the reaction kinetics, which can be tuned by the electronic properties of the substituents on the oxime. This compound fits perfectly within these design principles, offering a rigid pyridine backbone for structural direction and an electronically modified oxime group for participating in dynamic covalent exchange or hydrogen-bonded networks.

Continuous Process Development and Automation in Oxime Chemistry

The shift from traditional batch manufacturing to continuous flow processes is revolutionizing the chemical industry. Continuous flow chemistry offers enhanced safety, better process control, and improved efficiency, particularly for reactions that are highly exothermic or involve hazardous intermediates. thieme.debyjus.com

The synthesis of oximes and their subsequent transformations are well-suited to this technology. researchgate.net Flow reactors have been successfully used for the synthesis of oxime intermediates and for carrying out high-temperature cycloaddition reactions to form heterocycles, achieving results not easily attainable in conventional batch reactors. acs.orgresearchgate.net For example, the electrochemical synthesis of selenofunctionalized isoxazolines from unsaturated oximes has been demonstrated in a continuous flow setup, offering a scalable and safer method. nih.gov

Automation is a critical component of modern process development, integrating robotic platforms for reaction screening, optimization, and data analysis. nih.gov The application of automation and continuous flow technology to oxime chemistry allows for the rapid exploration of reaction conditions and the development of robust, scalable manufacturing processes for valuable chemical products derived from precursors like this compound. acs.org

Exploration of Unexplored Reactivity Patterns and Stereochemical Control

The unique structural features of this compound—an electron-deficient pyridine ring, a reactive chloro substituent, and a stereochemically defined oxime moiety—present a confluence of functionalities that suggest a rich and varied, yet largely uninvestigated, chemical reactivity. The exploration of this reactivity holds the promise of novel synthetic methodologies and the creation of complex molecular scaffolds.

Unexplored Reactivity Patterns

The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing chloro group, renders the aromatic system susceptible to nucleophilic attack. While nucleophilic aromatic substitution (SNAr) is a known reaction for halopyridines, the interplay of the oxime functionality in directing or influencing this reactivity in this compound remains an open area of research. For instance, the coordination of the oxime nitrogen or oxygen to a metal center could modulate the electron density of the pyridine ring, potentially altering the regioselectivity of nucleophilic substitution.

Furthermore, the oxime group itself is a versatile functional handle. Its propensity to undergo Beckmann rearrangement, dehydration to nitriles, or to serve as a precursor for N-heterocycles is well-documented for many oximes. However, the application of these transformations to this compound, and the influence of the 4-chloro-3-pyridyl moiety on the course of these reactions, is yet to be systematically studied.

A particularly promising but unexplored area is the engagement of this compound in modern catalytic cross-coupling reactions. The chloro substituent is a prime site for transformations such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The successful implementation of these reactions would provide a powerful platform for the diversification of the pyridine core, introducing a wide array of carbon and heteroatom substituents. The compatibility of the oxime functionality under various coupling conditions is a key question that warrants investigation.

Intramolecular cyclization reactions represent another frontier. The strategic introduction of a nucleophilic group elsewhere in a molecule derived from this compound could lead to the formation of novel fused heterocyclic systems. The geometry of the oxime and the electronic properties of the pyridine ring would be critical factors in determining the feasibility and outcome of such cyclizations. For example, a tethered nucleophile could potentially displace the chloride or add to the pyridine ring, leading to diverse and complex polycyclic structures.

The generation of iminyl radicals from the oxime moiety through photoredox or transition-metal catalysis is a contemporary strategy for C-N bond formation. Applying this to this compound could unlock novel pathways for intramolecular C-H amination or intermolecular additions to olefins, creating valuable nitrogen-containing compounds. The influence of the chloro-pyridyl group on the stability and reactivity of the resulting iminyl radical is a key aspect to be explored.

| Potential Unexplored Reaction | Key Features & Research Questions |

| Modulated Nucleophilic Aromatic Substitution (SNAr) | - Influence of the oxime on regioselectivity. - Metal-coordination effects on reactivity. |

| Beckmann Rearrangement | - Effect of the 4-chloro-3-pyridyl group on rearrangement vs. fragmentation. |

| Catalytic Cross-Coupling Reactions | - Compatibility of the oxime under Suzuki, Sonogashira, Buchwald-Hartwig conditions. - Access to a diverse library of substituted pyridines. |

| Intramolecular Cyclizations | - Formation of novel fused heterocycles. - Role of oxime geometry and electronics in directing cyclization pathways. |

| Iminyl Radical Chemistry | - Generation via photoredox or transition-metal catalysis. - Potential for C-H amination and intermolecular additions. |

Stereochemical Control

The "(E)" designation in the name of the compound signifies a defined stereochemistry about the C=N double bond of the oxime. Maintaining or leveraging this stereochemistry in subsequent reactions is a significant challenge and a key area for future research.

Asymmetric hydrogenation of the oxime to the corresponding chiral hydroxylamine (B1172632) is a highly desirable transformation. While methods for the asymmetric hydrogenation of oximes exist, their application to an electron-deficient substrate like this compound is not established. The development of catalysts that can achieve high enantioselectivity in the reduction of this specific substrate would be a significant advancement. incatt.nlnih.gov Iridium complexes with chiral cyclopentadienyl (B1206354) ligands have shown promise in the acid-assisted asymmetric hydrogenation of oximes and could serve as a starting point for investigation. nih.gov

Furthermore, the oxime functionality can act as a directing group in stereoselective reactions. For instance, metal coordination to the oxime could facilitate diastereoselective additions of nucleophiles to the pyridine ring or to a tethered functional group. The design of chiral ligands that can cooperate with the directing effect of the oxime to induce high levels of enantioselectivity is a compelling research direction. Pyridine-oxazoline type ligands, for example, have emerged as powerful tools in asymmetric catalysis and could be adapted for reactions involving this substrate. rsc.org

The stereoselective synthesis of more complex molecules starting from this compound is another avenue. For example, [3+2] cycloaddition reactions involving the oxime or a derived nitrone could lead to the formation of new stereocenters. The inherent chirality of a catalyst or a chiral auxiliary could be used to control the stereochemical outcome of these cycloadditions.

A summary of potential strategies for stereochemical control is presented below:

| Stereoselective Transformation | Approach and Key Considerations |

| Asymmetric Hydrogenation | - Development of catalysts (e.g., based on Iridium or Nickel) for the enantioselective reduction of the oxime to a chiral hydroxylamine. incatt.nlnih.gov |

| Directed Reactions | - Use of the oxime as a directing group in combination with chiral catalysts for diastereoselective and enantioselective transformations. |

| Stereoselective Cycloadditions | - [3+2] cycloadditions of derived nitrones with olefins, controlled by chiral catalysts or auxiliaries. |

| Dynamic Kinetic Resolution | - Coupling a racemizing process for a chiral center with a stereoselective reaction to favor the formation of a single stereoisomer. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-4-Chloronicotinaldehyde oxime, and how can reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves condensation of 4-chloronicotinaldehyde with hydroxylamine under alkaline conditions. Key variables include pH (8–10), temperature (60–80°C), and solvent polarity (e.g., ethanol/water mixtures). Stereoselectivity toward the (E)-isomer is enhanced by slow addition of hydroxylamine and controlled pH to minimize Schiff base formation . Post-synthesis purification via recrystallization (e.g., using ethanol) improves yield and purity. Confirm stereochemistry using FTIR (C=N stretch at ~1630 cm⁻¹) and NMR (distinct coupling patterns for E/Z isomers) .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess thermal, photolytic, and hydrolytic degradation.

-

Thermal Stability : Use thermogravimetric analysis (TGA) at 25–150°C; monitor mass loss and decomposition products via GC-MS.

-

Photostability : Expose samples to UV light (254 nm) for 24–72 hours; quantify degradation via HPLC with UV detection (λ = 280 nm).

-

Hydrolytic Stability : Incubate in buffers (pH 3–9) at 37°C; track hydrolysis products (e.g., 4-chloronicotinaldehyde) using LC-MS .

Condition Degradation Pathway Key Analytical Tools Thermal Dehydration TGA, GC-MS Photolytic C=N bond cleavage HPLC-UV, NMR Hydrolytic Oxime hydrolysis LC-MS, FTIR

Q. What spectroscopic techniques are most effective for distinguishing this compound from its (Z)-isomer?

- Methodological Answer :

- NMR : The (E)-isomer exhibits a deshielded aldehyde proton (δ ~10.2 ppm) and vicinal coupling (J = 8–10 Hz) between the oxime proton (δ ~8.5 ppm) and the pyridine ring protons.

- FTIR : The C=N stretch appears at ~1630 cm⁻¹ for the (E)-configuration, whereas the (Z)-isomer shows a weaker signal due to intramolecular hydrogen bonding.

- X-ray Crystallography : Definitive confirmation via single-crystal analysis, as demonstrated for analogous imidazole-containing oximes .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311G(d,p) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites.

- Reaction Energy Profiles : Model intermediates (e.g., oxime-water complexes) and transition states for hydration or tautomerization. Compare activation energies to experimental kinetics .

- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent polarity’s impact on reaction pathways.

Q. What are the challenges in evaluating this compound as a potential acetylcholinesterase reactivator, and how can these be addressed experimentally?

- Methodological Answer :

- In Vitro Assays : Incubate oxime with OP-inhibited acetylcholinesterase (e.g., paraoxon-treated enzyme) and measure reactivation kinetics via Ellman’s method (412 nm absorbance).

- Data Contradictions : Note that oximes may show efficacy in vitro but limited clinical utility due to poor blood-brain barrier penetration. Address this by modifying the pyridine ring with lipophilic substituents .

- Comparative Studies : Benchmark against pralidoxime (2-PAM) using IC₅₀ values and molecular docking to identify binding affinity differences .

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically vary substituents on the pyridine ring (e.g., electron-withdrawing vs. donating groups) and assay antifungal or antiviral activity.

- Statistical Analysis : Apply multivariate regression to correlate logP, molar refractivity, and IC₅₀ values. Address outliers via cluster analysis .

- Reproducibility Checks : Validate findings across multiple cell lines (e.g., Candida albicans vs. Aspergillus fumigatus) and control for batch-to-batch oxime purity .

Methodological Best Practices

Q. What strategies ensure rigorous data interpretation in studies involving this compound?

- Answer :

- Control Experiments : Include blanks (solvent-only) and reference standards (e.g., commercial oximes) in spectroscopic and bioassay workflows.

- Error Analysis : Quantify uncertainties in kinetic measurements (e.g., standard deviation of triplicate trials) and report confidence intervals.

- Peer Validation : Share raw data (e.g., chromatograms, NMR spectra) in supplementary materials to enable independent verification .

Q. How should researchers design a hypothesis-driven investigation on the catalytic applications of this compound?

- Answer :

- Research Question : "Does the electronic nature of the pyridine ring in this compound influence its efficacy as a ligand in transition-metal catalysis?"

- Experimental Design :

- Independent Variable : Substituents on the pyridine ring (e.g., –Cl, –NO₂, –OCH₃).

- Dependent Variable : Catalytic turnover number (TON) in a model reaction (e.g., Suzuki coupling).

- Controls : Metal-free reactions and commercially available ligands (e.g., 2,2’-bipyridine).

- Data Analysis : Use Arrhenius plots to correlate ligand electronic parameters (Hammett σ constants) with TON .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。